BenchChemオンラインストアへようこそ!

4-butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Physicochemical property differentiation Lipophilicity Medicinal chemistry building block selection

Procure 4-butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421505-13-6) to expand your screening library's lipophilicity coverage. Its 4-butoxy substituent confers an estimated logP of 2.8–3.2, a sparsely populated window among N-(2-methoxypyrimidin-5-yl)benzenesulfonamide analogs. This scaffold retains the zinc-binding pharmacophore for carbonic anhydrase inhibition and a pyrimidine core common to kinase inhibitors. Deploy as a diversity set component, a late-stage diversification intermediate via nucleophilic aromatic substitution, or a structurally matched negative control for assay specificity—all supported by synthetic tractability, not pre-existing bioactivity data.

Molecular Formula C15H19N3O4S
Molecular Weight 337.39
CAS No. 1421505-13-6
Cat. No. B2641118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
CAS1421505-13-6
Molecular FormulaC15H19N3O4S
Molecular Weight337.39
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC
InChIInChI=1S/C15H19N3O4S/c1-3-4-9-22-13-5-7-14(8-6-13)23(19,20)18-12-10-16-15(21-2)17-11-12/h5-8,10-11,18H,3-4,9H2,1-2H3
InChIKeyFLMGCDUTRQPPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421505-13-6): Structural Identity and Procurement Baseline


4-Butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421505-13-6) is a synthetic sulfonamide derivative with the molecular formula C15H19N3O4S and a molecular weight of 337.4 g/mol [1]. The compound features a 4-butoxy-substituted benzenesulfonamide core linked via a sulfonamide bridge to a 2-methoxypyrimidin-5-yl moiety, as confirmed by its InChI Key FLMGCDUTRQPPLV-UHFFFAOYSA-N [2]. It belongs to the broader class of N-(2-methoxypyrimidin-5-yl)benzenesulfonamides, a scaffold of interest in medicinal chemistry for carbonic anhydrase inhibition and kinase modulator programs [3]. Publicly available quantitative bioactivity data for this specific compound are extremely limited; no IC50, Ki, or in vivo efficacy values were identified in primary literature or authoritative databases as of the search date.

Why Generic Substitution of 4-Butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421505-13-6) Is Unsupported Without Compound-Specific Validation


Within the N-(2-methoxypyrimidin-5-yl)benzenesulfonamide family, the identity and magnitude of the para-substituent on the benzenesulfonamide ring directly modulate lipophilicity, hydrogen-bonding capacity, and target-binding thermodynamics [1]. For instance, in a related series of benzenesulfonamide-pyrimidine carbonic anhydrase inhibitors, variations in the aryl substitution pattern produced Ki values spanning from low nanomolar to micromolar ranges across five CA isoforms [1]. The 4-butoxy substituent in the target compound (calculated XLogP ~2.8–3.2 via fragment-based estimation) [2] confers substantially higher lipophilicity than the 4-fluoro (XLogP ~1.5) or unsubstituted analogs (XLogP ~1.8), which can alter membrane permeability, metabolic stability, and off-target binding profiles [3]. Consequently, even analogs sharing the 2-methoxypyrimidin-5-yl sulfonamide core cannot be assumed interchangeable without compound-specific activity, selectivity, and ADME data.

Quantitative Differentiation Evidence for 4-Butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421505-13-6) Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation Versus 4-Fluoro and 2-Methoxy Benzenesulfonamide Analogs

The target compound (MW = 337.4 g/mol) [1] carries a 4-butoxy substituent that significantly increases both molecular weight and computed lipophilicity relative to the closest commercially cataloged N-(2-methoxypyrimidin-5-yl)benzenesulfonamide analogs. The 4-fluoro analog 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has an estimated MW of ~283 g/mol, a difference of ~54 g/mol, while the 2-methoxy positional isomer 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 2309775-88-8) has an estimated MW of ~309 g/mol [2]. The 4-butoxy chain adds approximately 4 rotatable bonds and an estimated 1.0–1.5 logP units versus the 4-fluoro or unsubstituted phenyl analogs, based on fragment-additivity calculations using the 4-butoxybenzenesulfonamide fragment (XLogP3 = 2.1) [3]. This physicochemical differentiation is relevant for compound library design where scaffold diversity in lipophilicity space is desired.

Physicochemical property differentiation Lipophilicity Medicinal chemistry building block selection

Rotatable Bond Count and Conformational Flexibility Advantage Over 4-Methyl and 4-Chloro Analogs

The n-butoxy chain in the target compound introduces a flexible four-carbon alkyl tail, increasing the rotatable bond count to approximately 8 (estimated from SMILES: CCCCOc1ccc(S(=O)(=O)Nc2cnc(OC)nc2)cc1) [1]. In contrast, the 4-methyl analog N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide and the 4-chloro analog 4-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide each contain only approximately 4 rotatable bonds [2]. This difference in conformational entropy may influence binding thermodynamics; in the related benzenesulfonamide-pyrimidine carbonic anhydrase inhibitor series, compounds with flexible alkyl tails exhibited distinct enthalpy-entropy compensation profiles that altered isoform selectivity patterns [3]. No direct binding data exist for the target compound itself.

Conformational flexibility Fragment-based drug design Chemical library diversity

Hydrogen Bond Donor Count Parity with Class-Level Carbonic Anhydrase Inhibition Scaffold Requirements

The target compound contains a single sulfonamide N–H hydrogen bond donor (HBD count = 1) and four hydrogen bond acceptors (sulfonamide oxygens, pyrimidine nitrogens, methoxy and butoxy oxygens) [1]. This matches the minimal pharmacophoric requirements of the benzenesulfonamide class for carbonic anhydrase (CA) active-site zinc coordination via the deprotonated sulfonamide nitrogen [2]. In the PLOS ONE 2014 study of 16 benzenesulfonamide-pyrimidine CA inhibitors, compounds retaining the intact –SO2NH– linker exhibited Ki values ranging from 0.5 nM to 9,500 nM across CA I, II, VII, XII, and XIII isoforms, with pyrimidine substituent identity strongly modulating isoform selectivity [2]. The target compound's 2-methoxypyrimidine moiety is consistent with scaffolds that demonstrated sub-micromolar CA II inhibition in that series; however, no direct experimental CA inhibition data are available for CAS 1421505-13-6 itself.

Carbonic anhydrase inhibition Sulfonamide zinc-binding group Scaffold validation

Structural Differentiation at the Pyrimidine 2-Position: Methoxy vs. Fluorophenoxy and Morpholino Analogs

The target compound bears a 2-methoxy substituent on the pyrimidine ring, distinguishing it from two closely cataloged 4-butoxybenzenesulfonamide analogs with alternative pyrimidine 2-substituents: 4-butoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide (CAS 1421462-14-7, MW ~431 g/mol) and 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide (MW ~378 g/mol) [1]. The 2-methoxy group (H-bond acceptor only) lacks the additional H-bond donor potential of morpholine or the aryl ring interactions of fluorophenoxy, which may redirect binding orientation within ATP-binding pockets of kinases [2]. In a related pyrimidine-benzenesulfonamide CDK2 inhibitor series, O4-alkyl and N2-substituent variations shifted IC50 values by >100-fold (e.g., CDK2 IC50 = 7.4 nM for the optimized sec-butoxy analog vs. >1,000 nM for unoptimized N2-substituents) [3]. The target compound's 2-methoxy-pyrimidine motif represents a minimalist, low-molecular-weight starting point for SAR exploration.

Pyrimidine substitution Kinase inhibitor scaffold Structure-activity relationship

Absence of Public Bioactivity Data as a Procurement Consideration: Explicit Evidence Gap Statement

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents (conducted April 2026) yielded zero quantitative bioactivity records (IC50, Ki, EC50, Kd, % inhibition at defined concentration) for CAS 1421505-13-6 [1][2]. In contrast, closely related N-(2-methoxypyrimidin-5-yl)benzenesulfonamide analogs such as 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide and 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzene-1-sulfonamide are cataloged with at least vendor-claimed biological investigation status (though without publicly disclosed quantitative data) [3]. This data gap means the target compound cannot be prioritized based on demonstrated activity or selectivity versus any analog; its procurement value resides solely in its structural distinctiveness (4-butoxy + 2-methoxypyrimidine combination) as an unexplored chemical space probe.

Data availability Procurement risk assessment Screening library qualification

Evidence-Grounded Application Scenarios for 4-Butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421505-13-6)


Diversity-Oriented Screening Library Enrichment in Underexplored Lipophilicity Space

The target compound's estimated logP range (~2.8–3.2) occupies a lipophilicity window that is sparsely populated among commercially available N-(2-methoxypyrimidin-5-yl)benzenesulfonamide analogs, most of which carry polar or small alkyl para-substituents with logP < 2.0 [1]. Inclusion of CAS 1421505-13-6 in a diversity-oriented screening collection can extend the library's lipophilicity coverage, supporting phenotypic or target-based high-throughput screening campaigns that require balanced representation across the logP spectrum. This application is supported by the physicochemical differentiation evidence in Section 3, Evidence Item 1, although no screening hit confirmation data exist for this compound.

Medicinal Chemistry SAR Expansion Starting Point for Carbonic Anhydrase or Kinase Programs

The compound retains the benzenesulfonamide zinc-binding pharmacophore essential for carbonic anhydrase inhibition and features a pyrimidine core common to ATP-competitive kinase inhibitor scaffolds [2]. As established in Section 3, Evidence Items 3 and 4, the scaffold is class-validated but this specific substitution pattern (4-butoxy + 2-methoxypyrimidine) is unexplored. Procurement as a starting point for parallel SAR exploration—synthesizing and testing a small matrix of analogs varying the butoxy chain length and pyrimidine 2-substituent—could rapidly establish whether this chemotype merits further optimization for CA isoform selectivity or kinase panel activity.

Synthetic Building Block for Benzenesulfonamide-Pyrimidine Conjugate Chemistry

Based on its cataloged use as a synthetic building block [3], the compound can serve as a late-stage diversification intermediate. The 2-methoxypyrimidine ring is amenable to nucleophilic aromatic substitution or cross-coupling at the activated positions, while the sulfonamide linker provides a stable connection point. This application scenario is most relevant for medicinal chemistry groups seeking to generate focused libraries around the benzenesulfonamide-pyrimidine chemotype without investing in de novo core synthesis. The procurement value here rests on synthetic tractability and structural novelty rather than pre-existing biological validation.

Negative Control or Orthogonal Chemotype Probe in Target Engagement Studies

Given the complete absence of public bioactivity data (Section 3, Evidence Item 5), this compound can be deployed as a structurally matched negative control in biochemical or cellular assays where a related benzenesulfonamide-pyrimidine compound shows activity. Its physicochemical similarity (MW, logP) to potentially active analogs, combined with its uncharacterized target profile, makes it suitable for assessing assay specificity and ruling out non-specific sulfonamide-related artifacts—provided that experimental inactivity against the target of interest is first confirmed in-house.

Quote Request

Request a Quote for 4-butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.